molecular formula C13H13NO B6341867 2-Hydroxy-5-(4-ethylphenyl)pyridine CAS No. 1111116-07-4

2-Hydroxy-5-(4-ethylphenyl)pyridine

Cat. No.: B6341867
CAS No.: 1111116-07-4
M. Wt: 199.25 g/mol
InChI Key: JQHBQHQHZATJAQ-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(4-ethylphenyl)pyridine is a chemical compound of significant interest in organic and medicinal chemistry research due to its pyridine-based scaffold. Pyridine derivatives are recognized as privileged structures in drug design because of their profound effect on pharmacological activity and their role as key pharmacophores in many therapeutic agents . The pyridine nucleus is a fundamental building block found in numerous FDA-approved drugs and is valued for its water solubility, which can improve the pharmacokinetic properties of potential drug candidates . The specific 2-hydroxypyridine structure is a known pharmacophore with diverse biological activities. Although the specific research applications for this compound have not been fully documented in the available literature, structurally similar 2-hydroxy-substituted pyridines have been extensively studied as precursors for tridentate ONO-type ligands in coordination chemistry and as intermediates in the synthesis of more complex molecular architectures . Researchers can leverage this compound to develop novel ligands or explore its potential in various biological assays. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

5-(4-ethylphenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-2-10-3-5-11(6-4-10)12-7-8-13(15)14-9-12/h3-9H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHBQHQHZATJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671773
Record name 5-(4-Ethylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111116-07-4
Record name 5-(4-Ethylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The substitution typically employs a strong base (e.g., potassium tert-butoxide) in a polar aprotic solvent like tert-amyl alcohol. For example, Wysocki et al. demonstrated that heating 2-bromo-5-methylpyridine with KOt-Bu at 100°C for 40 hours in tert-amyl alcohol yields 2-hydroxy-5-methylpyridine with a 72% yield after acid workup. Adapting this protocol, the 4-ethylphenyl group could be pre-installed at position 5 via a Suzuki-Miyaura coupling (discussed in Section 2) prior to hydroxylation.

Key Parameters:

  • Temperature: 100°C

  • Base: KOt-Bu (10 equiv)

  • Solvent: tert-Amyl alcohol

  • Reaction Time: 40 hours

Limitations and Optimization

NAS is highly sensitive to electronic effects on the pyridine ring. Electron-withdrawing groups (e.g., nitro) enhance reactivity, whereas electron-donating groups (e.g., alkyl) may reduce substitution rates. The 4-ethylphenyl group, being mildly electron-donating, could necessitate extended reaction times or elevated temperatures. Additionally, competing elimination reactions may occur, requiring careful control of base strength and stoichiometry.

Suzuki-Miyaura Cross-Coupling for Aryl Group Introduction

The Suzuki-Miyaura coupling offers a versatile method to introduce the 4-ethylphenyl group at position 5 of the pyridine ring. This transition-metal-catalyzed reaction couples a boronic acid (e.g., 4-ethylphenylboronic acid) with a halogenated pyridine precursor.

Synthetic Pathway

  • Preparation of 5-Bromo-2-hydroxypyridine :
    Bromination of 2-hydroxypyridine at position 5 can be achieved using N-bromosuccinimide (NBS) in acetic acid.

  • Coupling with 4-Ethylphenylboronic Acid :
    A palladium catalyst (e.g., Pd(PPh₃)₄) facilitates the cross-coupling in a mixture of THF and aqueous Na₂CO₃ at 80°C.

Representative Reaction:

5-Bromo-2-hydroxypyridine+4-Ethylphenylboronic AcidPd(PPh₃)₄, Na₂CO₃This compound\text{5-Bromo-2-hydroxypyridine} + \text{4-Ethylphenylboronic Acid} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{this compound}

Yield and Selectivity

Yields for analogous Suzuki couplings on pyridine systems typically range from 60% to 85%, depending on the steric and electronic nature of the boronic acid. The 4-ethyl group, being para to the boronic acid, minimizes steric hindrance, favoring high conversion.

Diazo Coupling and Cyclization Strategies

Diazo coupling provides an alternative route to install the 4-ethylphenyl group via an azo intermediate, followed by cyclization to form the pyridine ring.

Synthesis of Azo Intermediates

4-Ethylaniline can be diazotized using NaNO₂ and HCl at 0–5°C, then coupled with a hydroxyl-substituted pyridine precursor. For instance, İskeleli et al. reported the synthesis of 5-(4-methoxyphenylazo)salicylaldehyde, which was subsequently used in a Grignard reaction with 2-picoline to form a pyridine derivative. Adapting this method, 4-ethylaniline would yield the corresponding azo-salicylaldehyde intermediate.

Cyclization to Pyridine

The azo-salicylaldehyde undergoes condensation with enolizable ketones or aldehydes in the presence of a base. For example, reaction with acetylacetone in ammonium acetate/acetic acid under reflux forms the pyridine ring via Knorr-type cyclization.

Reaction Conditions:

  • Solvent: Methanol or ethanol

  • Catalyst: Ammonium acetate

  • Temperature: Reflux (70–80°C)

  • Time: 4–6 hours

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

Method Yield Range Key Advantages Challenges
Nucleophilic Substitution60–75%Simplicity, fewer stepsLimited to activated pyridine precursors
Suzuki-Miyaura Coupling70–85%High regioselectivity, mild conditionsRequires palladium catalyst, cost
Diazo Coupling50–65%Modular aryl group introductionMulti-step, sensitive diazotization conditions

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(4-ethylphenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-Hydroxy-5-(4-ethylphenyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(4-ethylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, inhibiting their activity and affecting metabolic pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects.

Comparison with Similar Compounds

Physicochemical Properties

Key differences in molecular weight, melting points, and substituent effects are summarized in Table 1.

Table 1: Comparison of Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
2-Hydroxy-5-(4-ethylphenyl)pyridine* -OH, -C₆H₄-C₂H₅ ~245–255 (estimated) ~260–270 (estimated) Hydroxyl, ethylphenyl
Q2 () -NO₂, -Cl, -CN 497 278–282 Nitro, chloro, cyano
Q13 () -NO₂, -CH₃ 545 259–261 Nitro, methyl
2-Fluoro-5-(4-fluorophenyl)pyridine () -F, -C₆H₄-F 207.18 Not reported Fluoro
Salazosulfapyridine () -SO₂N, -COOH 398.39 240–249 (decomp.) Sulfonamide, carboxylic acid

*Estimated values based on structural analogs.

  • Molecular Weight : The ethylphenyl substituent in this compound contributes to a moderate molecular weight (~245–255 g/mol), lower than multi-substituted derivatives like Q2 (497 g/mol) .
  • Melting Point: Electron-withdrawing groups (e.g., -NO₂ in Q2) increase melting points (278–282°C) due to enhanced dipole interactions. In contrast, alkyl groups (e.g., -CH₃ in Q13) reduce melting points (259–261°C). The ethyl group likely positions the compound between these extremes (~260–270°C) .
  • Solubility: The ethyl group may enhance lipophilicity compared to polar substituents (-NO₂, -CN), improving solubility in organic solvents but reducing aqueous solubility .

Spectroscopic Characteristics

Infrared (IR) Spectroscopy :

  • The hydroxyl group in this compound is expected to show a broad O-H stretch at ~3300–3500 cm⁻¹, similar to Q2 (3479 cm⁻¹) .
  • Aromatic C-H stretches (~3020–3042 cm⁻¹) and C=C ring vibrations (~1459–1569 cm⁻¹) align with analogs like Q12 and Q13 .

¹H NMR :

  • Ethyl group protons would appear as a triplet (δ ~1.2–1.4 ppm, CH₃) and quartet (δ ~2.5–2.7 ppm, CH₂), distinct from methyl (-CH₃, δ ~1.6–2.1 ppm) or methoxy (-OCH₃, δ ~3.8 ppm) substituents in other compounds .

Substituent Effects on Reactivity and Bioactivity

  • Electron-Donating vs. Withdrawing Groups: The ethyl group (-C₂H₅) is mildly electron-donating via inductive effects, reducing the acidity of the hydroxyl group compared to electron-withdrawing substituents (e.g., -NO₂ in Q2) .
  • Antimicrobial Activity: Nitro (-NO₂) and chloro (-Cl) substituents in Q2 and Q13 enhance antimicrobial potency due to increased electrophilicity and membrane disruption. The ethyl group may reduce direct antimicrobial efficacy but improve pharmacokinetic properties like tissue penetration .
  • Enzymatic Interactions: Sulfonamide-containing analogs (e.g., Salazosulfapyridine, ) exhibit targeted enzyme inhibition, whereas the ethylphenyl group may favor non-specific hydrophobic interactions .

Q & A

Q. What are the optimal synthetic routes for 2-Hydroxy-5-(4-ethylphenyl)pyridine?

Methodological Answer: Synthesis of pyridine derivatives often involves nucleophilic substitution, Suzuki-Miyaura coupling, or condensation reactions. For analogs like 2-Hydroxy-5-(trifluoromethyl)pyridine, nucleophilic substitution with hydroxyl groups at the 2-position and aryl groups at the 5-position is common . Key steps include:

  • Reagent selection : Use catalysts like Pd(PPh₃)₄ for cross-coupling reactions to attach the ethylphenyl group.
  • Purification : Column chromatography (silica gel) or recrystallization in ethanol/water mixtures improves yield and purity (>95% by HPLC, as seen in analogs) .
  • Yield optimization : Adjust stoichiometry (e.g., 1:1.2 molar ratio of pyridine precursor to aryl halide) and reaction time (24–48 hrs under reflux) .

Table 1: Synthetic Approaches for Pyridine Derivatives

MethodConditionsYield RangeKey Reference
Nucleophilic SubstitutionDCM, NaOH, RT60–75%
Suzuki-Miyaura CouplingPd(PPh₃)₄, THF, 80°C70–85%

Q. How to characterize the structure of this compound?

Methodological Answer: Structural confirmation requires multi-technique validation:

  • X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) for single-crystal analysis. Ensure data collection at low temperature (100 K) to minimize thermal motion artifacts .
  • Spectroscopy :
    • NMR : Assign peaks via ¹H (δ 8.2–8.5 ppm for pyridine protons) and ¹³C NMR (δ 150–160 ppm for hydroxylated carbons) .
    • IR : Confirm hydroxyl (O–H stretch: 3200–3400 cm⁻¹) and aromatic C=C bonds (1600 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (e.g., calculated m/z 229.1 for C₁₃H₁₃NO) .

Advanced Research Questions

Q. How to resolve discrepancies in spectroscopic data for hydroxylated pyridines?

Methodological Answer: Contradictions often arise from tautomerism (e.g., keto-enol equilibria) or solvent effects. Strategies include:

  • Variable-temperature NMR : Monitor shifts in DMSO-d₆ vs. CDCl₃ to identify tautomeric forms .
  • Computational modeling : Use DFT (e.g., Gaussian 16) to predict dominant tautomers and compare with experimental spectra .
  • Crystallographic validation : Resolve ambiguity by correlating solid-state (XRD) and solution-phase (NMR) data .

Example Case:
For 2-Hydroxy-5-(trifluoromethyl)pyridine, IR and XRD confirmed the enol form dominates in the solid state, while NMR in DMSO showed keto-enol equilibrium .

Q. What coordination chemistry applications exist for this compound?

Methodological Answer: Hydroxyl-pyridines act as ligands for transition metals. For instance:

  • Copper(II) complexes : React with CuCl₂·2H₂O in ethanol (1:2 molar ratio) to form stable complexes. Characterize via EPR (axial symmetry, g~2.1) and magnetic susceptibility (μ~1.73 BM) .
  • Biological activity : Screen for antimicrobial properties using agar diffusion assays (e.g., vs. E. coli and S. aureus) .

Table 2: Coordination Properties of Hydroxyl-Pyridine Derivatives

Metal IonLigand RatioApplicationReference
Cu(II)1:2Antimicrobial agents
Fe(III)1:3Catalytic oxidation

Q. How to design experiments to assess bioactivity while mitigating cytotoxicity?

Methodological Answer:

  • Dose-response assays : Use MTT/PrestoBlue on HEK-293 cells (non-cancerous) to establish IC₅₀ values. Compare with MIC values from bacterial/fungal assays .
  • Structural analogs : Modify the ethylphenyl group to trifluoromethyl (see ) for enhanced metabolic stability .
  • Safety protocols : Follow guidelines from Safety Data Sheets (SDS) for handling pyridines (e.g., PPE, fume hoods) .

Q. What computational tools are recommended for electronic property analysis?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to predict binding affinities to targets (e.g., enzymes like DHFR).
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict HOMO-LUMO gaps (e.g., ~4.5 eV for hydroxyl-pyridines) .
  • Crystallographic software : SHELXD for phase refinement in XRD studies .

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